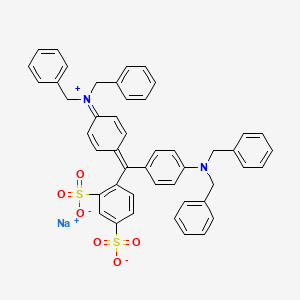
Acid Blue 103
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Blue 103 is a synthetic dye belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is commonly used in various industries, including textiles, paper, and leather, due to its vibrant blue color and excellent dyeing properties. This compound is known for its high solubility in water and its ability to produce stable and intense colorations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 103 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder or granular form.
化学反応の分析
Types of Reactions
Acid Blue 103 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonic acids, and nitro compounds.
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Acid Blue 103 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the study of reaction mechanisms involving azo compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in the leather industry for dyeing leather goods.
作用機序
The mechanism of action of Acid Blue 103 involves its interaction with various molecular targets, primarily through the formation of hydrogen bonds and van der Waals interactions with substrates. In biological systems, the dye can bind to cellular components, allowing for visualization under a microscope. In industrial applications, the dye molecules interact with the fibers of the material being dyed, resulting in stable and intense coloration.
類似化合物との比較
Similar Compounds
Acid Blue 113: Another azo dye with similar applications but different molecular structure and properties.
Acid Blue 25: Known for its use in the textile industry, with slightly different dyeing properties compared to Acid Blue 103.
Acid Blue 62: Used in various industrial applications, with distinct solubility and stability characteristics.
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which imparts distinct dyeing properties, such as high solubility in water and excellent stability. Its ability to produce vibrant and stable colorations makes it a preferred choice in various industrial applications.
特性
CAS番号 |
6483-73-4 |
|---|---|
分子式 |
C47H39N2NaO6S2 |
分子量 |
814.9 g/mol |
IUPAC名 |
sodium;4-[[4-(dibenzylamino)phenyl]-(4-dibenzylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C47H40N2O6S2.Na/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39;/h1-31H,32-35H2,(H-,50,51,52,53,54,55);/q;+1/p-1 |
InChIキー |
KQRZWHVIXVADGL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=C4C=CC(=[N+](CC5=CC=CC=C5)CC6=CC=CC=C6)C=C4)C7=C(C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
6483-73-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















